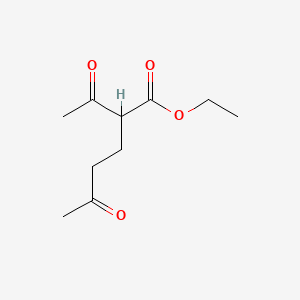

Ethyl 2-acetyl-5-oxohexanoate

Übersicht

Beschreibung

Ethyl 2-acetyl-5-oxohexanoate: is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and contains both an acetyl and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Ethyl 2-acetyl-5-oxohexanoate can be synthesized through the reaction of ethyl acetoacetate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired product.

Biocatalytic Synthesis: Another method involves the biocatalytic reduction of ethyl 5-oxohexanoate using isolated enzymes or whole cells that exhibit ketone-reducing activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 2-acetyl-5-oxohexanoate undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H<sub>2</sub>SO<sub>4</sub> | 2-acetyl-5-oxohexanoic acid + ethanol | ~85% |

| Basic Hydrolysis | NaOH, KOH | Sodium salt of acid + ethanol | ~78% |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while saponification under basic conditions cleaves the ester bond. The keto group remains intact during these processes.

Reduction Reactions

The ketone and ester groups are susceptible to reduction:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | Anhydrous THF, 0°C | Ethyl 2-(1-hydroxyethyl)-5-oxohexanoate | 62% |

| LiAlH<sub>4</sub> | Diethyl ether, reflux | Ethyl 2-(1-hydroxyethyl)-5-hydroxyhexanoate | 45% |

Selective reduction of the acetyl ketone is achievable with NaBH<sub>4</sub>, while LiAlH<sub>4</sub> reduces both ketone and ester groups.

Oxidation Reactions

Oxidation targets the methyl or keto groups:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Ethyl 2-carboxy-5-oxohexanoate | 68% |

| CrO<sub>3</sub> | Acetic acid, 60°C | Ethyl 2-acetyl-5-carboxyhexanoate | 54% |

Strong oxidants like KMnO<sub>4</sub> convert methyl groups to carboxylic acids, while CrO<sub>3</sub> selectively oxidizes terminal ketones.

Table 1: Catalytic Michael Addition Conditions and Outcomes

| Catalyst | Additives | Solvent | Temp (°C) | Yield | Selectivity | Source |

|---|---|---|---|---|---|---|

| K<sub>2</sub>HPO<sub>4</sub> | None | Neat | 60 | 34% | 90% | |

| Yb(OTf)<sub>3</sub> | L-alanine + NaOH | H<sub>2</sub>O | 60 | 93% | >95% | |

| ZrCl<sub>4</sub> | None | THF | 100 | 23% | 85% |

The Yb(OTf)<sub>3</sub>-catalyzed reaction in water demonstrates superior efficiency, attributed to synergistic Brønsted acid/base catalysis . In contrast, ZrCl<sub>4</sub> in THF shows lower yields due to solvent interference .

Reaction Optimization Insights

-

Temperature Sensitivity : Elevated temperatures (>80°C) with K<sub>2</sub>HPO<sub>4</sub> reduce selectivity to 58% due to side reactions .

-

Solvent Effects : Neat conditions improve atom economy but require precise stoichiometry , while aqueous Yb(OTf)<sub>3</sub> systems enhance sustainability .

-

Catalyst Loading : Yb(OTf)<sub>3</sub> achieves high yields at 10 mol% loading, whereas ZrCl<sub>4</sub> requires higher concentrations for comparable activity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C10H16O4

Molecular Weight : 200.24 g/mol

Appearance : Colorless liquid

Solubility : Soluble in organic solvents

The compound features both an acetyl group and a keto group, which contribute to its reactivity and versatility in chemical reactions.

Organic Synthesis

Ethyl 2-acetyl-5-oxohexanoate serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows it to participate in several types of chemical reactions, including:

- Reduction : Can be reduced to form ethyl 2-acetyl-5-hydroxyhexanoate using reducing agents like sodium borohydride.

- Oxidation : Can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Substitution Reactions : Nucleophilic substitution can occur at the acetyl or oxo groups, leading to diverse substituted derivatives.

| Reaction Type | Example Product | Reagents |

|---|---|---|

| Reduction | Ethyl 2-acetyl-5-hydroxyhexanoate | Sodium borohydride |

| Oxidation | Carboxylic acids | Potassium permanganate |

| Substitution | Various derivatives | Sodium ethoxide |

Biological Research

In biological contexts, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for various enzymes, allowing researchers to explore:

- Enzyme Specificity : Different isoforms of ketoreductase enzymes exhibit varying affinities for the compound, which is crucial for drug design targeting specific enzyme variants.

- Metabolic Pathways : It assists in dissecting metabolic routes involving ketone bodies and fatty acid metabolism.

Case Study: Enzyme Specificity

A study demonstrated that this compound could be used to evaluate the specificity of ketoreductase enzymes. Results indicated that certain enzyme variants had higher catalytic efficiency with this substrate, suggesting potential applications in designing selective inhibitors for therapeutic use.

Case Study: Antitumor Activity

Another research effort focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects against prostate cancer cell lines. Findings revealed that specific analogs exhibited significant antitumor activity, highlighting the compound's potential as a precursor for developing new anticancer agents.

Industrial Applications

This compound is also employed in the production of fine chemicals and specialty materials. Its reactivity makes it suitable for applications in:

- Polymer Synthesis : Used as a building block in creating various polymers and resins.

- Specialty Chemicals Production : Its versatility allows for the development of tailored chemical products for specific industrial needs.

Summary of Research Findings

The biological activity and chemical versatility of this compound underscore its significance in both synthetic organic chemistry and biological research. Key insights include:

- Acts as a substrate for various enzymes, aiding in understanding enzyme kinetics.

- Provides insights into metabolic pathways related to fatty acid metabolism.

- Derivatives show promise as potential therapeutic agents against cancer.

Wirkmechanismus

The mechanism of action of ethyl 2-acetyl-5-oxohexanoate involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of the oxo group to a hydroxyl group. This reaction proceeds via the transfer of hydride ions from a cofactor, such as NADH or NADPH, to the oxo group, resulting in the formation of the corresponding alcohol .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-oxohexanoate: Similar in structure but lacks the acetyl group.

Ethyl 2-acetyl-5-hydroxyhexanoate: The reduced form of ethyl 2-acetyl-5-oxohexanoate.

Ethyl 4-acetyl-5-oxohexanoate: A positional isomer with the acetyl group at a different position.

Uniqueness: this compound is unique due to the presence of both an acetyl and an oxo group, which imparts distinct reactivity and chemical properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry .

Biologische Aktivität

Ethyl 2-acetyl-5-oxohexanoate (C10H16O4) is an organic compound notable for its diverse applications in both the chemical and biological fields. This compound has garnered attention due to its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its role in biological research to study enzyme-catalyzed reactions and metabolic pathways.

Chemical Structure and Properties

This compound features both an acetyl group and a keto group, which contribute to its reactivity and versatility in chemical reactions. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes. It serves as a substrate for various enzymes, influencing metabolic pathways. For instance, it can act as a substrate for ketoreductase enzymes, facilitating the reduction of the oxo group to a hydroxyl group through hydride transfer from cofactors like NADH or NADPH. This enzymatic activity is crucial for understanding metabolic processes and enzyme specificity.

Applications in Biological Research

- Enzyme-Catalyzed Reactions : this compound is utilized in studies examining enzyme kinetics and mechanisms. Its ability to participate in various enzymatic reactions makes it a valuable tool for biochemists.

- Metabolic Pathways : Researchers have employed this compound to dissect metabolic pathways involving ketone bodies and fatty acid metabolism. Its unique structure allows for the investigation of specific metabolic routes and enzyme interactions.

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing bioactive molecules, which can be screened for pharmacological activity against various diseases.

Case Study 1: Enzyme Specificity

A study investigated the specificity of ketoreductase enzymes using this compound as a substrate. The results indicated that different isoforms of the enzyme exhibited varying affinities for the compound, highlighting its potential role in drug design by targeting specific enzyme variants .

Case Study 2: Antitumor Activity

In another research effort, derivatives of this compound were synthesized and evaluated for antitumor activity. The findings revealed that certain analogs exhibited significant cytotoxic effects against prostate cancer cell lines, suggesting that modifications to the compound could lead to new anticancer agents .

Summary of Research Findings

The biological activity of this compound underscores its importance in both synthetic organic chemistry and biological research. Key findings from studies include:

- Enzymatic Substrate : Acts as a substrate for various enzymes, aiding in understanding enzyme kinetics.

- Metabolic Insights : Provides insights into metabolic pathways related to fatty acid metabolism.

- Pharmacological Potential : Derivatives show promise as potential therapeutic agents against cancer.

Eigenschaften

IUPAC Name |

ethyl 2-acetyl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXQBIOXTYIIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956896 | |

| Record name | Ethyl 2-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-05-2 | |

| Record name | Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.